N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
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Overview
Description
N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide, also known by its chemical structure C~17~H~16~ClNO~3~S , is a compound with intriguing pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves several steps. While I don’t have specific details for this exact compound, similar analogs have been synthesized using methods such as amide coupling reactions, cyclizations, and functional group transformations.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. It’s likely that research and development efforts are ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactions::
Amide Formation: The compound is likely synthesized through an amide formation reaction, where an amine reacts with an acid chloride or anhydride.
Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.
Substitution: Substitution reactions (e.g., halogenation) could modify the chlorophenyl group.
Cyclization: Intramolecular cyclization reactions may play a role in its synthesis.
Common Reagents:: Reagents like acyl chlorides, amines, and oxidants/reductants are commonly used.
Major Products:: The major product would be the desired N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide.
Scientific Research Applications
Medicine: It might exhibit pharmacological effects, possibly as a modulator of potassium channels or other biological targets.
Chemistry: Researchers may explore its reactivity and use it as a building block for other compounds.
Industry: If its properties align with specific industrial needs, it could find applications in materials science or drug development.
Mechanism of Action
The exact mechanism of action remains to be elucidated. it likely interacts with specific cellular targets, possibly potassium channels or other proteins.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, properties, and activity against related analogs. Its uniqueness lies in the combination of the chlorophenyl group, the thiophene ring, and the amide functionality.
Properties
Molecular Formula |
C13H16ClN3O4S |
---|---|
Molecular Weight |
345.80 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O4S/c14-9-1-3-10(4-2-9)16-12(18)7-15-13(19)17-11-5-6-22(20,21)8-11/h1-4,11H,5-8H2,(H,16,18)(H2,15,17,19) |
InChI Key |
RXSQRFLGRVVAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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